2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine
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Overview
Description
2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tetrahydropyridine ring attached to an ethanamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine typically involves the reaction of 1,2,3,6-tetrahydropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, temperature range 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base like sodium hydroxide, temperature range 20-40°C.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in neurotransmitter modulation and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the nervous system, modulating neurotransmitter release and uptake. This interaction can influence various physiological processes, including mood regulation, cognitive function, and motor control .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-tetrahydropyridine: A precursor in the synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine.
Ethanamine: Another building block used in the synthesis of various amine derivatives.
N-methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine: A methylated derivative with similar properties.
Uniqueness
This compound stands out due to its unique combination of a tetrahydropyridine ring and an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-4-7-9-5-2-1-3-6-9/h1-2H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALSTPIIDUJOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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